
(Adamantan-1-ylmethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Adamantan-1-ylmethyl)boronic acid is an organoboron compound characterized by the presence of an adamantane moiety attached to a boronic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Adamantan-1-ylmethyl)boronic acid typically involves the reaction of adamantane derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for the purification and isolation of the final product, such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (Adamantan-1-ylmethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted adamantane derivatives.
Applications De Recherche Scientifique
(Adamantan-1-ylmethyl)boronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (Adamantan-1-ylmethyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing applications and as a catalyst in organic reactions . The adamantane moiety provides structural stability and enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (Adamantan-1-ylmethyl)boronic acid is unique due to the presence of the adamantane moiety, which imparts distinct structural and chemical properties. Compared to simpler boronic acids like phenylboronic acid, this compound offers enhanced stability and lipophilicity, making it more suitable for certain applications in drug delivery and materials science .
Propriétés
Formule moléculaire |
C11H19BO2 |
|---|---|
Poids moléculaire |
194.08 g/mol |
Nom IUPAC |
1-adamantylmethylboronic acid |
InChI |
InChI=1S/C11H19BO2/c13-12(14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13-14H,1-7H2 |
Clé InChI |
OCFNGFCRSXKSMN-UHFFFAOYSA-N |
SMILES canonique |
B(CC12CC3CC(C1)CC(C3)C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



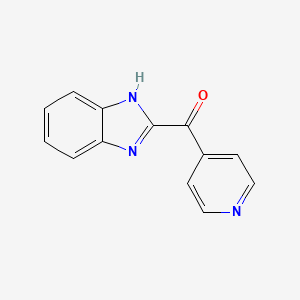
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
amine](/img/structure/B13460408.png)
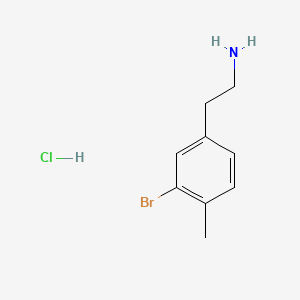
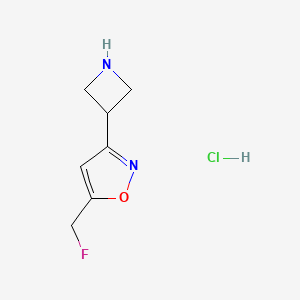
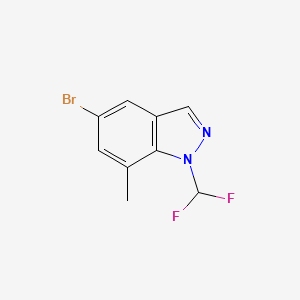
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)
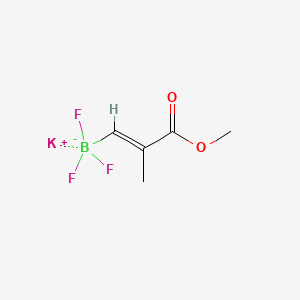
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)
![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
